(2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone
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Overview
Description
(2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11ClO2 It is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with a cyclopropyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone typically involves the reaction of 2-chloro-5-methoxybenzoyl chloride with cyclopropylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-methoxyphenyl)(2-chlorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
(2-Chloro-5-methoxyphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H11ClO2 |
---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11ClO2/c1-14-8-4-5-10(12)9(6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
VCXCMZUQJYLJJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)C2CC2 |
Origin of Product |
United States |
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